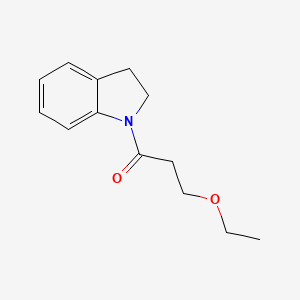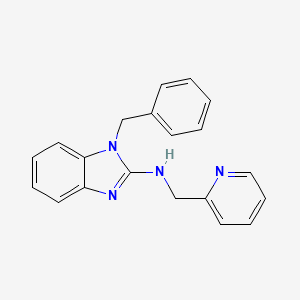
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CTMQ, is a chemical compound that has been studied for its potential therapeutic applications. CTMQ belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activation of several signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. In animal models of neurodegenerative diseases, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to protect against neuronal damage and improve motor function. In infectious disease models, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its wide range of biological activities, which make it a useful tool for studying various disease processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments without causing significant harm to cells or animals. However, one limitation of using 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for research on 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone derivatives with improved solubility and bioavailability, which could increase its potential as a therapeutic agent. Another area of interest is the investigation of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone's effects on other disease processes, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In infectious disease research, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)11(8-15(21)20-13)10-6-4-5-7-12(10)19/h4-7,9,11H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUUEHJZLSHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4191170.png)
![ethyl 1-{[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4191175.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4191181.png)
![methyl 4,5-dimethoxy-2-[(1-piperidinylcarbonothioyl)amino]benzoate acetate](/img/structure/B4191191.png)
![3-[4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4191198.png)
![4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4191206.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4191214.png)
![2-[(3-{[(1-naphthyloxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4191229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4191231.png)
![4-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4191244.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4191253.png)